
1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which consists of an oxygen atom and two nitrogen atoms within a five-membered ring structure
Métodos De Preparación
The synthesis of 1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of hydrazides with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring . Another approach involves the use of amidoximes and amides under high-temperature conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents used in these reactions include sodium hydroxide, iodine, and various acid chlorides. The major products formed from these reactions are typically substituted oxadiazole derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- can be compared with other similar compounds such as:
5-Methyl-1,3,4-oxadiazol-2-amine: This compound has a similar oxadiazole ring structure but differs in its substituents, leading to different biological activities.
5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine: This derivative has been studied for its antibacterial activity against Salmonella typhi.
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine: Known for its potential anticancer properties.
The uniqueness of 1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
80987-69-5 |
|---|---|
Fórmula molecular |
C12H15N3O4 |
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
N-methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C12H15N3O4/c1-13-12-15-14-11(19-12)7-5-8(16-2)10(18-4)9(6-7)17-3/h5-6H,1-4H3,(H,13,15) |
Clave InChI |
YOKDWSCAAFBGRH-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


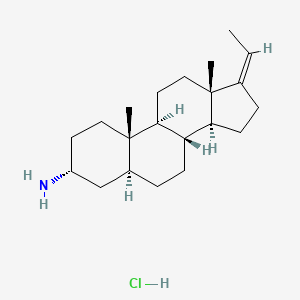
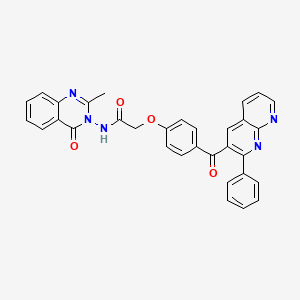
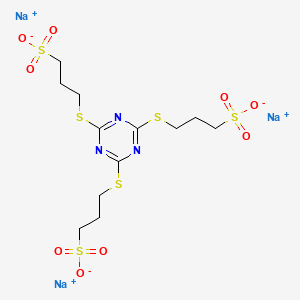


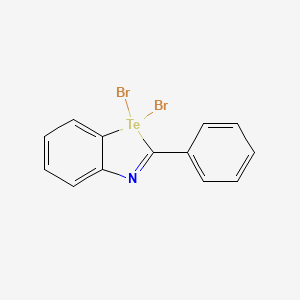

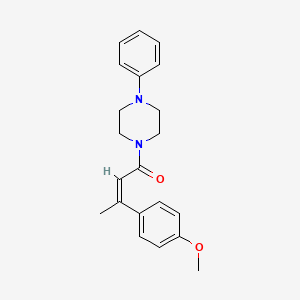
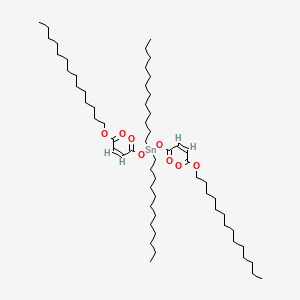
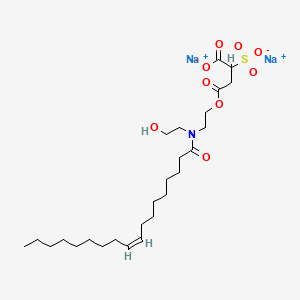
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12711879.png)



